1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine
Description
This compound is a heterocyclic molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. Attached to the pyridine ring is a piperazine moiety, which is further linked to a piperidinyl group modified with a 1,2-oxazole-4-sulfonyl substituent.
Properties
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N5O3S/c19-16-9-13(18(20,21)22)10-23-17(16)26-7-5-25(6-8-26)14-1-3-27(4-2-14)31(28,29)15-11-24-30-12-15/h9-12,14H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDKZKFJSNHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CON=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, including the preparation of intermediate compounds which are then assembled through various chemical reactions. Common synthetic routes might include the nucleophilic substitution of a piperazine derivative with a halogenated pyridine derivative, followed by sulfonylation with a 1,2-oxazole sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely be optimized for yield and purity, using large-scale chemical reactors and controlled conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, potentially altering its functional groups or overall structure.
Reduction: : Reduction reactions might be used to modify certain functional groups within the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminium hydride. Solvents such as dichloromethane or dimethyl sulfoxide are typically used to dissolve the compound and facilitate reactions.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce derivatives with modified pyridine or piperazine rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study synthesized several piperidine derivatives and evaluated their antibacterial activity, revealing moderate to strong inhibition against specific pathogens .
Antifungal Activity
The compound's potential as an antifungal agent has been explored through the synthesis of related pyridine and triazole derivatives. These derivatives demonstrated significant antifungal activity against strains such as Candida albicans, with some exhibiting minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like fluconazole .
Enzyme Inhibition
The sulfonamide group in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that certain derivatives can effectively inhibit these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Docking Studies and Molecular Interactions
Molecular docking studies have been utilized to understand the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors or enzymes, providing insights into its mechanism of action and potential therapeutic applications .
Data Tables
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Case Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested for their antibacterial properties. The study found that compounds similar to the target compound exhibited significant activity against Salmonella typhi, indicating potential for developing new antimicrobial agents .
- Case Study on Antifungal Properties : Research focused on synthesizing pyridine-based compounds led to the discovery of several candidates with enhanced antifungal activity compared to traditional treatments, suggesting a promising avenue for future drug development .
- Case Study on Enzyme Inhibition : Investigations into the enzyme inhibitory effects of related compounds revealed their potential in treating neurodegenerative diseases by inhibiting AChE, thus highlighting their relevance in pharmacotherapy .
Mechanism of Action
The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds and modulates their activity. Pathways involved in its mechanism of action may encompass signaling cascades relevant to its application in medicinal chemistry.
Comparison with Similar Compounds
Trifluoromethylpyridine Derivatives
Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridine moiety are prevalent in agrochemical and pharmaceutical research due to their electron-withdrawing properties and resistance to oxidative metabolism.
Sulfonyl and Oxazole Modifications
The 1,2-oxazole-4-sulfonyl group in the target compound differentiates it from analogues with simpler sulfonamides or heterocycles:
- Metabolic Stability : Alkylsulfonyl-piperidine/piperazine compounds (e.g., BI 605906) undergo unique fragmentation pathways in mass spectrometry, which may influence metabolite identification and pharmacokinetic profiles .
- Binding Specificity: In AChE inhibitors, the sulfonyl group’s placement mimics the indanone ring of donepezil, enabling interactions with the catalytic anionic site (CAS). Piperazine-sulfonyl hybrids (e.g., compound 4a) adopt binding modes analogous to donepezil’s piperidine-benzyl pharmacophore .
Pharmacological Selectivity and Toxicity
- VMAT2 Inhibitors : Piperazine-based inhibitors (e.g., lobelane analogues) exhibited >45-fold selectivity for VMAT2 over DAT/SERT and reduced cardiotoxicity compared to piperidine scaffolds .
- Antifungal Spectrum : Piperidine derivatives (e.g., trifluoperazine) broadened antifungal spectra, whereas piperazine compounds (e.g., loratadine) showed narrower activity .
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an oxazole sulfonamide moiety, which are known to enhance biological activity. The presence of these functional groups may contribute to its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives , which are often included in similar frameworks, against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[3-Chloro...] | S. aureus | < 10 µM |
| 1-[3-Chloro...] | E. coli | < 20 µM |
2. Anti-inflammatory Activity
The compound's structure suggests potential as a COX-II inhibitor. Similar compounds have shown promising results in reducing inflammation without significant ulcerogenic effects . This could be particularly relevant for treating conditions like arthritis or cardiovascular diseases.
| Study | Inhibitor | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Eren et al. (2023) | PYZ16 | 0.52 | 10.73 |
| Hwang et al. | PYZ17 | Not specified | Not specified |
3. Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties, similar to other piperazine derivatives which have been reported to inhibit cell proliferation in various cancer cell lines . The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of piperazine derivatives revealed that compounds with oxazole and trifluoromethyl functionalities exhibited superior activity against resistant strains of bacteria compared to standard antibiotics . This highlights the potential of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine as a candidate for further development.
Case Study: Inhibition of COX Enzymes
A study focusing on COX-II inhibitors demonstrated that modifications in the piperazine structure can lead to significant anti-inflammatory effects while maintaining selectivity over COX-I enzymes . This suggests that our compound could be optimized for therapeutic use in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between the pyridine and piperazine-piperidine moieties. A robust method uses TBTU (tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous DMF with NEt₃ (triethylamine) as a base . Key steps include:
- Activation of carboxylic acid intermediates : Use of HOBt/TBTU for amide bond formation under nitrogen atmosphere.
- Solvent optimization : Anhydrous DMF ensures solubility and minimizes side reactions.
- Temperature control : Reactions are typically conducted at room temperature to prevent decomposition of sensitive trifluoromethyl and sulfonyl groups.
Alternative routes may employ nucleophilic substitution for sulfonyl group attachment .
Basic: How can the structural integrity and purity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituent positions (e.g., trifluoromethyl at pyridine C5, sulfonyl group on oxazole) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, particularly with the piperazine-piperidine core .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Respiratory Protection : Use P95 respirators or ABEK-P2 filters if airborne particulates are generated during weighing .
- Ventilation : Conduct manipulations in a fume hood to minimize inhalation risks.
- Waste Disposal : Collect residues in halogenated waste containers due to the chloro and trifluoromethyl groups .
Advanced: What strategies are employed to analyze the structure-activity relationship (SAR) of piperazine-piperidine hybrids in modulating biological targets?
Methodological Answer:
- Substituent Variation : Systematically modify substituents (e.g., replacing trifluoromethyl with methyl or chlorine) to assess effects on target binding. For example, the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group enhances lipophilicity and π-π stacking in kinase inhibitors .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ALK or ROS1 kinases .
- Bioisosteric Replacement : Replace the 1,2-oxazole sulfonyl group with thiazole or pyridine sulfonamides to evaluate metabolic stability .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay Standardization : Verify cell line viability (e.g., HEK293 vs. HeLa) and incubation times, as variations can alter IC₅₀ values .
- Purity Reassessment : Contaminants from incomplete coupling reactions (e.g., unreacted piperazine intermediates) may skew results. Re-run HPLC with spiked standards .
- Solvent Effects : Compare DMSO concentrations in vehicle controls; >0.1% can non-specifically inhibit enzymes like acetylcholinesterase .
Advanced: What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound in neurological disorders?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Advanced: What analytical techniques are recommended for studying intermolecular interactions in crystalline forms of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯O, π-stacking) using CrystalExplorer software .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to correlate crystallographic data with electronic properties .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
